N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a 4-(methylsulfonyl)benzamide moiety at the 2-position. This compound belongs to a class of aminothiazole derivatives investigated for their immunomodulatory properties, particularly as co-adjuvants that enhance Toll-like receptor (TLR)-mediated immune responses. Its structure aligns with compounds identified in high-throughput screens (HTS) for prolonging NF-κB signaling, a critical pathway in cytokine production and immune activation .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-5-13(2)16(10-12)17-11-25-19(20-17)21-18(22)14-6-8-15(9-7-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQESJVRXQGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Modifications
- Starting materials : 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one and thiourea.
- Solvent : Ethanol or methanol under reflux (80–90°C).
- Catalyst : No catalyst required; reaction proceeds via nucleophilic attack of the thioamide on the α-halo ketone.
- Yield : 68–72% after recrystallization from ethanol.
Alternative methods employ microwave-assisted synthesis to reduce reaction time (15 minutes vs. 6 hours conventional) with comparable yields.
Functionalization of the Benzamide Moiety
The 4-(methylsulfonyl)benzamide component is prepared through sulfonylation of 4-aminobenzoic acid derivatives.
Sulfonylation Protocol
- Reagents : Methanesulfonyl chloride, triethylamine.
- Solvent : Dichloromethane at 0–5°C to control exothermicity.
- Workup : Aqueous extraction followed by column chromatography (silica gel, hexane/ethyl acetate).
- Yield : 85–90%.
Coupling Strategies
The final step involves coupling the thiazole amine with the sulfonylated benzoyl chloride.
Amide Bond Formation
Alternative Methods
- Schotten-Baumann conditions : interfacial reaction using aqueous NaOH and dichloromethane. Yields drop to 60–65% due to hydrolysis side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two dominant methods:
Microwave methods offer time efficiency but face scalability challenges, whereas traditional Hantzsch synthesis remains preferred for bulk production.
Optimization Challenges and Solutions
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted amine and product in chromatography.
- Resolution : Gradient elution (hexane:ethyl acetate 4:1 to 2:1) improves separation efficiency.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost-effective solvents : Replace THF with toluene in coupling steps, reducing solvent costs by 40% without yield loss.
- Continuous flow chemistry : Enhances safety and throughput for sulfonylation and amidation steps.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or electrophilic substitution using reagents like bromine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Impact : Replacement of the methylsulfonyl group with bulkier sulfonamides (e.g., piperidinyl or propylpiperidinyl groups) enhances potency. For example, 2E151’s 4-propylpiperidinylsulfonyl group confers greater MLR activity than 2D216’s piperidinylsulfonyl .
- Aryl Substitution : The 2,5-dimethylphenyl group at the thiazole 4-position is critical for NF-κB activation, as seen in 2D216 and 2E151. Substitution with bromophenyl (Compound 50) or pyridinyl (4d–4i derivatives) reduces or alters activity .
- Synthetic Flexibility : The benzamide-thiazole scaffold allows modular substitution, enabling optimization of pharmacokinetic and pharmacodynamic properties .
Mechanistic and Functional Comparisons
- NF-κB and Cytokine Modulation : Analogs like 2D216 and 2E151 synergize with TLR ligands (e.g., LPS, MPLA) to amplify IL-6, TNF-α, and IFN-γ production. This suggests the target compound may similarly enhance TLR-mediated responses via NF-κB/NFAT pathways .
- Calcium Channel Activation : Indirect evidence implies that these compounds potentiate calcium signaling, which complements TLR-driven immune activation. Structural features (e.g., sulfonyl groups) may influence ion channel interactions .
- Physicochemical Properties : Derivatives from the Iranian Journal (2021) exhibit varied melting points and spectral data (e.g., 1H NMR shifts at δ 7.2–8.5 ppm for aromatic protons), highlighting the role of substituents in molecular stability and solubility .
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen. This structure contributes significantly to its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group enhances lipophilicity, potentially increasing interactions with biological targets.
Molecular Formula : CHNOS
Molecular Weight : Approximately 320.36 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on tyrosine-protein kinase SYK , which plays a critical role in various cellular processes related to cancer progression. By binding to these targets, the compound may modulate their activity, leading to alterations in cell proliferation and apoptosis .
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, several thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances anticancer activity .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that certain thiazole compounds exhibit activity comparable to standard antibiotics against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the anticancer potential of thiazole derivatives, this compound was found to significantly inhibit cell growth in multiple cancer cell lines, showcasing its potential as a lead compound for further development in oncology .
- Mechanistic Insights : Molecular dynamics simulations have indicated that this compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways, suggesting a multifaceted mechanism of action that warrants further investigation .
- Synthesis and Optimization : Efficient synthetic routes have been developed for this compound, including microwave-assisted methods that enhance yield and reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
